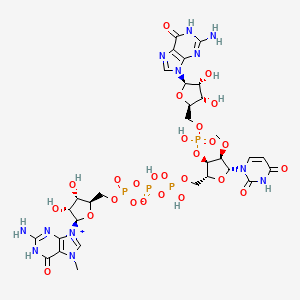

m7GpppUmpG

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H42N12O26P4 |

|---|---|

Molecular Weight |

1122.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3R,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C31H42N12O26P4/c1-40-9-43(23-15(40)25(50)39-30(33)37-23)27-19(48)17(46)11(65-27)6-62-71(54,55)68-73(58,59)69-72(56,57)63-7-12-20(21(60-2)28(66-12)41-4-3-13(44)35-31(41)51)67-70(52,53)61-5-10-16(45)18(47)26(64-10)42-8-34-14-22(42)36-29(32)38-24(14)49/h3-4,8-12,16-21,26-28,45-48H,5-7H2,1-2H3,(H10-,32,33,35,36,37,38,39,44,49,50,51,52,53,54,55,56,57,58,59)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,26-,27-,28-/m1/s1 |

InChI Key |

MEMOMTIQEVMCHS-LFTIVBHHSA-N |

Isomeric SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)OC)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of m7GpppUmpG: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5' cap structure of messenger RNA (mRNA) is a critical determinant of its fate within the cell, influencing everything from nuclear export and splicing to translation efficiency and stability. The canonical cap structure, m7GpppN (Cap 0), can be further modified by 2'-O-methylation of the first transcribed nucleotide to form a Cap 1 structure, m7GpppNm. This guide focuses on the biological significance of a specific Cap 1 structure, m7GpppUmpG , where the first transcribed nucleotide is 2'-O-methylated uridine. We delve into its role in enhancing translational efficiency, promoting mRNA stability, and crucially, in mediating the innate immune response. This document provides a comprehensive overview of the current understanding of this compound, including quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved.

Introduction: The Critical Role of the 5' Cap

Eukaryotic mRNAs are distinguished by a unique 5' cap structure, which is added co-transcriptionally. This cap consists of a 7-methylguanosine (m7G) molecule linked to the first nucleotide of the RNA transcript via a 5'-5' triphosphate bridge. This initial structure is known as "Cap 0". In higher eukaryotes, this structure is further modified by the methylation of the 2'-hydroxyl group of the ribose of the first and sometimes the second nucleotide, creating "Cap 1" and "Cap 2" structures, respectively.

The 5' cap serves several vital functions:

-

Protection from Degradation: The cap structure protects the mRNA from degradation by 5' exonucleases, thereby increasing its stability.[1]

-

Promotion of Translation Initiation: The cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the eIF4F complex, which is essential for recruiting the ribosome to the mRNA and initiating protein synthesis.

-

Splicing and Nuclear Export: The cap plays a role in the splicing of pre-mRNA and the subsequent export of the mature mRNA from the nucleus to the cytoplasm.

This guide will specifically explore the biological implications of a Cap 1 structure where the 2'-O-methylated nucleotide is uridine (this compound).

Enhancing Translational Efficiency and mRNA Stability

The identity of the first transcribed nucleotide and its methylation status can significantly impact the translational efficiency and stability of an mRNA molecule.

The Influence of the First Nucleotide on Translation

The Role of 2'-O-Methylation (Cap 1) in Stability

The 2'-O-methylation of the first nucleotide, which distinguishes Cap 1 from Cap 0, plays a crucial role in protecting mRNA from degradation. A key enzyme in the mRNA quality control pathway is the decapping exoribonuclease DXO. DXO specifically targets and degrades mRNAs with incomplete cap structures, including those with a Cap 0 structure. However, the presence of 2'-O-methylation in the Cap 1 structure renders the mRNA resistant to DXO-mediated decapping and degradation.[3] This protective mechanism enhances the overall stability of Cap 1-containing mRNAs.

Evading the Innate Immune Response: The "Self" vs. "Non-Self" Recognition

A pivotal role of the Cap 1 structure is to mark cellular mRNA as "self" to the innate immune system, thereby preventing an antiviral response against the body's own transcripts. This discrimination is primarily mediated by the Interferon-induced proteins with tetratricopeptide repeats (IFIT) family, particularly IFIT1.

The IFIT1 Signaling Pathway

IFIT1 is an interferon-stimulated gene (ISG) that functions as a sensor for foreign RNA. It recognizes and binds to viral or other foreign RNAs that lack the characteristic "self" modifications of host mRNAs. Specifically, IFIT1 has a high affinity for RNAs with a 5'-triphosphate or a Cap 0 structure. Upon binding to these "non-self" RNAs, IFIT1 sequesters them, preventing their translation and initiating an antiviral response.

The 2'-O-methylation at the first nucleotide of a Cap 1 structure, as in this compound, abrogates the binding of IFIT1.[4] This allows host mRNAs to evade this surveillance mechanism and be efficiently translated.

Quantitative Analysis of IFIT1 Binding

Biophysical studies have provided quantitative data on the binding affinities of IFIT1 for different RNA 5' end structures. These studies consistently show a significantly higher affinity of IFIT1 for Cap 0 RNA compared to Cap 1 RNA.

| RNA 5' End Structure | Dissociation Constant (KD) for IFIT1 | Reference |

| Cap 0 (m7GpppA-RNA) | ~23-175 nM | [5] |

| Cap 1 (m7GpppAm-RNA) | ~450-710 nM | |

| Cap 0 (m7GpppU-RNA) | Weaker than m7GpppA-RNA (1.3-fold) |

Note: The available data on the influence of the first nucleotide on IFIT1 binding to Cap 0 RNA suggests a mild preference for adenine and uridine. Specific KD values for this compound-RNA are not extensively reported in the literature, but the general principle of reduced IFIT1 binding to Cap 1 structures applies.

Logical Diagram of IFIT1-Mediated Immune Recognition

Experimental Protocols

The synthesis of mRNAs with a this compound cap structure is typically achieved through in vitro transcription (IVT). The use of trinucleotide cap analogs like this compound in a co-transcriptional capping reaction is a common and efficient method.

Co-transcriptional Capping using a Trinucleotide Analog

This protocol is adapted from methodologies for co-transcriptional capping using trinucleotide cap analogs with T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter followed by a sequence initiating with 'U'.

-

T7 RNA Polymerase

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

-

Ribonucleotide solution mix (ATP, CTP, GTP, UTP at desired concentrations)

-

This compound trinucleotide cap analog

-

RNase Inhibitor

-

Nuclease-free water

-

DNase I (RNase-free)

-

RNA purification kit or reagents (e.g., LiCl precipitation or column-based purification)

Procedure:

-

Reaction Setup: Assemble the transcription reaction at room temperature in a nuclease-free tube. A typical 20 µL reaction is as follows:

-

Nuclease-free water: to 20 µL

-

10x Transcription Buffer: 2 µL

-

ATP, CTP, UTP (e.g., 100 mM stocks): to a final concentration of 7.5 mM each

-

GTP (e.g., 100 mM stock): to a final concentration of 1.5 mM

-

This compound (e.g., 50 mM stock): to a final concentration of 6 mM (maintaining a 4:1 ratio of cap analog to GTP is common)

-

Linearized DNA template: 1 µg

-

RNase Inhibitor: 20 units

-

T7 RNA Polymerase: 50 units

-

-

Incubation: Mix the components gently by pipetting and incubate at 37°C for 2-4 hours.

-

DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes.

-

RNA Purification: Purify the synthesized RNA using a column-based kit according to the manufacturer's instructions or by lithium chloride precipitation.

-

Quality Control: Assess the integrity and concentration of the synthesized mRNA using gel electrophoresis and spectrophotometry (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

Workflow for In Vitro Transcription with Trinucleotide Capping

Conclusion and Future Directions

The this compound cap structure represents a key feature of mature, functional eukaryotic mRNA. Its biological significance lies in a multi-faceted role that enhances the therapeutic potential of synthetic mRNA. The 2'-O-methylation of the uridine at the +1 position is critical for marking the mRNA as "self," thereby allowing it to evade the innate immune surveillance mediated by IFIT1. This modification also contributes to increased mRNA stability by providing protection against decapping enzymes like DXO.

For researchers and professionals in drug development, understanding the nuances of mRNA cap structures is paramount for designing effective and safe mRNA-based therapeutics and vaccines. The use of trinucleotide cap analogs like this compound in in vitro transcription is a robust method for producing high-quality, biologically active mRNA.

Future research should aim to provide a more detailed quantitative comparison of the effects of different Cap 1 structures (Ump, Amp, Gmp, and Cmp) on translation efficiency and mRNA stability in various cell types and in vivo. A deeper understanding of how the interplay between the cap structure and other regulatory elements in the 5' UTR dictates the fate of an mRNA molecule will be crucial for the next generation of RNA-based technologies.

References

- 1. Importance of 5'-terminal blocking structure to stabilize mRNA in eukaryotic protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mRNA 5′ terminal sequences drive 200-fold differences in expression through effects on synthesis, translation and decay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcription Impacts the Efficiency of mRNA Translation via Co-transcriptional N6-adenosine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of human IFIT1 with capped RNA reveals adaptable mRNA binding and mechanisms for sensing N1 and N2 ribose 2′-O methylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of m7GpppUmpG in Eukaryotic Translation Initiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eukaryotic translation initiation is a tightly regulated process critical for gene expression. A key recognition event in cap-dependent translation is the binding of the eukaryotic initiation factor 4E (eIF4E) to the 5' cap structure of messenger RNA (mRNA). The canonical cap structure, known as Cap-0, is a 7-methylguanosine linked to the first nucleotide via a 5'-5' triphosphate bridge (m7GpppN). However, in higher eukaryotes, this structure is often further modified. One such modification is the methylation of the 2'-hydroxyl group of the first nucleotide, creating a Cap-1 structure. When the first nucleotide is Uridine, this results in the m7GpppUmpG cap analog. This guide provides an in-depth technical overview of the role of the this compound cap analog in eukaryotic translation initiation, including its interaction with the translation machinery, its impact on translation efficiency, and relevant experimental methodologies.

The this compound (Cap-1) Structure and its Significance

The this compound structure is characterized by the presence of a methyl group on the 2'-hydroxyl of the first transcribed nucleotide (Uridine). This modification, creating what is known as a "Cap-1" structure, has two primary and significant biological consequences:

-

Immune Evasion: The 2'-O-methylation of the first nucleotide acts as a molecular signature for "self" RNA, preventing the activation of the innate immune system. Unmethylated (Cap-0) RNA can be recognized by pattern recognition receptors, such as RIG-I and MDA5, triggering an antiviral interferon response. The Cap-1 structure of this compound helps to circumvent this, a crucial feature for the development of mRNA-based therapeutics and vaccines.

-

Modulation of Translation Efficiency: While the primary role of the m7G cap is to recruit the translation initiation machinery, the 2'-O-methylation can influence the efficiency of this process. The effect of the Cap-1 structure on translation rates can be cell-type specific, sometimes enhancing and other times having a neutral or even slightly inhibitory effect compared to the Cap-0 structure.

Quantitative Data on Cap Analog Interactions and Translational Efficiency

Direct quantitative data for the eIF4E binding affinity and relative translation efficiency of the this compound cap analog is limited in publicly available literature. However, data from closely related cap analogs provide valuable insights into the expected behavior of Cap-1 structures. The following tables summarize representative quantitative data for Cap-0 (m7GpppG) and other Cap-1 analogs.

Table 1: eIF4E Binding Affinity for Various Cap Analogs

| Cap Analog | Structure | eIF4E Binding Affinity (Kd) | Method | Reference |

| m7GpppG | Cap-0 | ~0.1 - 4 µM | Fluorescence Spectroscopy | [1] |

| m7GpppA | Cap-0 | ~10-fold higher affinity than m7GTP | Fluorescence Quenching | [2] |

| m7GpppNm | Cap-1 | No significant change compared to Cap-0 | Microscale Thermophoresis | [3][4] |

| m7GpppG | Cap-0 | 561 nM | Intrinsic Fluorescence | [5] |

Note: The binding affinity of eIF4E for cap analogs can vary depending on the experimental conditions (e.g., temperature, buffer composition) and the specific methodology used.

Table 2: Relative Translational Efficiency of mRNAs with Different Cap Analogs

| Cap Analog | Structure | Relative Translation Efficiency (compared to m7GpppG) | System | Reference |

| m7GpppG | Cap-0 | 1.0 (baseline) | Rabbit Reticulocyte Lysate | |

| ARCA (Anti-Reverse Cap Analog) | Modified Cap-0 | 2.3 - 2.6 | Rabbit Reticulocyte Lysate | |

| m27,3'-OGppCH2pG | Methylene-containing ARCA | 1.3 | Rabbit Reticulocyte Lysate | |

| m7GpppNm (Cap-1) | Cap-1 | Cell-type dependent (can be higher, lower, or similar to Cap-0) | Mammalian Cells | |

| b7m2Gp4G | Modified Cap | 2.5 | Rabbit Reticulocyte Lysate |

Note: Translational efficiency is influenced by various factors, including the specific mRNA sequence and the translation system used.

Signaling Pathways Regulating Cap-Dependent Translation

Cap-dependent translation initiation is a major convergence point for various signaling pathways that regulate cell growth, proliferation, and stress responses. The mTOR and MAPK pathways are central to this regulation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific use of this compound.

In Vitro Transcription of Capped mRNA

This protocol describes the synthesis of mRNA transcripts with a 5' cap structure using T7 RNA polymerase.

Workflow:

Methodology:

-

Template Preparation: A linear DNA template containing a T7 promoter upstream of the sequence to be transcribed is required. This can be a linearized plasmid or a PCR product.

-

Reaction Assembly: On ice, combine the following components in a nuclease-free tube:

-

Nuclease-free water

-

Transcription buffer (10X)

-

NTPs (ATP, CTP, UTP at a final concentration of 7.5 mM each)

-

GTP (at a final concentration of 1.5 mM)

-

This compound cap analog (at a final concentration of 6 mM)

-

Linear DNA template (0.5-1 µg)

-

T7 RNA Polymerase

-

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

-

DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.

-

RNA Purification: Purify the capped mRNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.

-

Quality Control: Assess the integrity and size of the transcript by agarose gel electrophoresis. Determine the RNA concentration using a spectrophotometer.

In Vitro Translation using Rabbit Reticulocyte Lysate

This protocol describes the translation of a capped mRNA into protein using a commercially available rabbit reticulocyte lysate system.

Methodology:

-

Reaction Setup: On ice, combine the following in a nuclease-free microcentrifuge tube:

-

Nuclease-treated Rabbit Reticulocyte Lysate

-

Amino Acid Mixture (minus methionine or leucine, depending on the radiolabel to be used)

-

RNase Inhibitor

-

Capped mRNA (e.g., this compound-capped luciferase mRNA; 1-5 µg)

-

[35S]-Methionine or [14C]-Leucine

-

Nuclease-free water to the final volume.

-

-

Incubation: Incubate the reaction at 30°C for 60-90 minutes.

-

Analysis of Translation Products:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the translation products by SDS-PAGE.

-

Visualize the radiolabeled proteins by autoradiography or phosphorimaging.

-

Quantify the protein bands using densitometry to determine relative translation efficiency.

-

Cap-Analog Pull-Down Assay

This assay is used to identify and isolate proteins that bind to the m7G cap structure.

Workflow:

Methodology:

-

Bead Preparation: Resuspend m7GTP-agarose beads (and control agarose beads) in a suitable binding buffer.

-

Cell Lysate Preparation: Prepare a cell lysate under non-denaturing conditions.

-

Binding: Incubate the cell lysate with the prepared beads for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the cap-binding proteins from the beads. This can be done by:

-

Boiling the beads in SDS-PAGE sample buffer.

-

Competitive elution with a high concentration of free cap analog (e.g., m7GpppG).

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting for specific proteins (e.g., eIF4E). For identification of unknown cap-binding proteins, mass spectrometry can be employed.

Fluorescence Polarization Assay for eIF4E-Cap Binding

This assay measures the binding affinity of eIF4E to a fluorescently labeled cap analog.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified recombinant eIF4E.

-

Prepare a solution of a fluorescently labeled cap analog (e.g., a fluorescein-labeled m7GpppG derivative).

-

-

Assay Setup: In a microplate, create a series of reactions containing a fixed concentration of the fluorescent cap analog and varying concentrations of eIF4E.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the eIF4E concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Conclusion

The this compound cap analog, representing a Cap-1 structure, plays a multifaceted role in eukaryotic translation initiation. Its 2'-O-methylation is crucial for evading the innate immune system, a key consideration for therapeutic mRNA applications. While its direct impact on translation efficiency can be context-dependent, understanding its interaction with the translation machinery is vital for optimizing mRNA-based technologies. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the binding and translational properties of this compound and other cap analogs, facilitating further advancements in the fields of molecular biology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural and thermodynamic behavior of eukaryotic initiation factor 4E in supramolecular formation with 4E-binding protein 1 and mRNA cap analogue, studied by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Phosphorylation of eIF4E attenuates its interaction with mRNA 5′ cap analogs by electrostatic repulsion: Intein-mediated protein ligation strategy to obtain phosphorylated protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and characterization of m7GpppUmpG cap structure

An In-Depth Technical Guide to Trinucleotide Cap Analogs: Discovery, Characterization, and Application of the m7GpppUmpG Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5' cap structure is a critical determinant of messenger RNA (mRNA) stability, transport, and translational efficiency. The development of synthetic cap analogs for in vitro transcription (IVT) has been pivotal for the production of therapeutic mRNA. While early dinucleotide analogs suffered from issues of reverse incorporation and the inability to form native Cap-1 structures co-transcriptionally, the advent of trinucleotide cap analogs has revolutionized the field. These advanced reagents prime transcription to yield highly pure, efficiently translated mRNAs with reduced immunogenicity. This guide provides a detailed technical overview of trinucleotide cap analogs, focusing on the this compound structure as a representative example. We delve into the rationale for their development, methods for their synthesis and characterization, and their functional impact on mRNA therapeutics.

Introduction: The Evolution from Dinucleotide to Trinucleotide Caps

Eukaryotic mRNAs are characterized by a 7-methylguanosine (m7G) moiety linked to the first nucleotide via a 5'-5' triphosphate bridge. This "cap" is essential for recruiting the translation initiation factor eIF4E and protecting the transcript from 5' exonuclease degradation.[1][2] In higher eukaryotes, the ribose of the first transcribed nucleotide is also 2'-O-methylated, forming the "Cap-1" structure, which helps the innate immune system distinguish "self" from "non-self" RNA.[1]

Initial methods for producing capped mRNA in vitro relied on dinucleotide cap analogs like m7GpppG. However, this approach has two major drawbacks:

-

Reverse Incorporation: The T7 RNA polymerase can initiate transcription from the 3'-OH of either the m7G or the G moiety, leading to a heterogeneous population of mRNAs where 30-50% have a non-functional, reversed cap.[3][4] Anti-Reverse Cap Analogs (ARCAs) were developed to mitigate this by modifying the 3'-OH of the m7G, but this only solves the orientation problem.

-

Lack of Cap-1 Structure: Dinucleotide analogs produce a Cap-0 structure. Generating the critical Cap-1 structure requires a separate post-transcriptional enzymatic step using a 2'-O-methyltransferase.

Trinucleotide cap analogs, such as this compound, were engineered to overcome these limitations. These molecules act as primers for RNA polymerase, directing transcription to begin at a specific sequence. This strategy ensures nearly quantitative capping in the correct orientation and directly produces an mRNA with the desired Cap-1 structure, streamlining the manufacturing process for therapeutic-grade mRNA.

Synthesis and Characterization of Trinucleotide Cap Analogs

The chemical synthesis of trinucleotide cap analogs is a complex, multi-step process. A common strategy involves the formation of the key pyrophosphate bond in an anhydrous solvent, often using zinc salts as catalysts. More recent "one-pot-two-step" methodologies have been developed to improve reaction yields and simplify the purification process for various analogs, including those with different nucleotides at the +1 and +2 positions.

General Synthesis Pathway

The synthesis typically involves coupling an activated m7GDP derivative with a 2'-O-methylated dinucleotide.

Caption: General chemical synthesis pathway for a trinucleotide cap analog.

Biochemical Characterization

The efficacy of a trinucleotide cap analog is determined by several key biochemical properties. These are typically evaluated using a suite of analytical and functional assays.

While specific data for this compound is not widely published, the table below summarizes representative data for well-characterized trinucleotide cap analogs (e.g., m7GpppAmpG), which are expected to have similar properties.

| Parameter | Method | Typical Value (Trinucleotide Analogs) | Reference Analog (ARCA) | Significance |

| Capping Efficiency | LC-MS Analysis of IVT reaction | > 95% | ~83% | High efficiency reduces uncapped impurities. |

| eIF4E Binding Affinity (KAS) | Fluorescence Quenching Titration | 1.0 - 5.0 x 107 M-1 | 1.5 x 107 M-1 | Strong binding is a prerequisite for efficient translation initiation. |

| Relative Translation Efficiency | In Vitro (Rabbit Reticulocyte Lysate) | 150 - 250% | 100% | Higher values indicate more protein production per mRNA molecule. |

| Relative Translation Efficiency | In Cellulo (Reporter Assay) | 200 - 1000% (cell-dependent) | 100% | Demonstrates superior performance in a biological context. |

Note: Values are illustrative and derived from published data on related trinucleotide cap analogs like m7GpppAmpG. KAS = Association Constant.

Functional Impact of Trinucleotide Capping

The primary function of a cap analog is to ensure the efficient translation of the synthetic mRNA. Trinucleotide caps enhance this process through several mechanisms.

Co-transcriptional Capping and Translation Initiation

During IVT, the trinucleotide analog acts as a primer for T7 RNA polymerase, which has relaxed substrate specificity for the initiating nucleotide. The polymerase recognizes the trinucleotide and the corresponding promoter sequence on the DNA template, ensuring that transcription begins with the cap structure already in place. This results in a homogenous population of correctly oriented, Cap-1 modified mRNA molecules.

Once in the cytoplasm, the m7G moiety of the cap is recognized and bound by the eukaryotic initiation factor 4E (eIF4E). This binding is the rate-limiting step for the assembly of the eIF4F complex, which unwinds the 5' untranslated region (UTR) and recruits the 40S ribosomal subunit to initiate translation. The superior performance of trinucleotide-capped mRNAs is attributed to their high purity (minimal uncapped species) and the presence of the translation-enhancing Cap-1 structure.

Caption: Workflow from co-transcriptional capping to translation initiation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of trinucleotide cap analogs.

Protocol: Co-transcriptional Capping of mRNA using a Trinucleotide Analog

This protocol describes the synthesis of capped mRNA using T7 RNA polymerase and a trinucleotide primer like this compound.

-

Template Preparation:

-

Linearize a plasmid DNA template containing a T7 promoter upstream of the gene of interest and a downstream poly(A) tail sequence. The first two nucleotides of the desired transcript must be 'UG' to match the 'UmpG' of the cap analog.

-

Purify the linearized DNA template by phenol:chloroform extraction followed by ethanol precipitation or using a column-based kit. Resuspend in nuclease-free water.

-

-

In Vitro Transcription Reaction Assembly:

-

Assemble the following reaction at room temperature in a total volume of 20 µL. Add components in the order listed to prevent precipitation of DNA by spermidine in the buffer.

-

Nuclease-Free Water: to 20 µL

-

10X Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM Spermidine, 100 mM DTT): 2 µL

-

ATP Solution (100 mM): 2 µL

-

CTP Solution (100 mM): 2 µL

-

UTP Solution (100 mM): 2 µL

-

GTP Solution (25 mM): 1 µL

-

This compound Cap Analog (50 mM): 3 µL

-

Linear DNA Template: 1 µg

-

T7 RNA Polymerase Mix: 2 µL

-

-

Note: The ratio of cap analog to GTP is critical. A ratio of approximately 6:1 (e.g., 7.5 mM cap analog to 1.25 mM GTP final concentration) is often optimal.

-

-

Incubation:

-

Mix gently and incubate at 37°C for 2 hours.

-

-

Purification and Quality Control:

-

Add DNase I to the reaction and incubate for 15 minutes at 37°C to remove the DNA template.

-

Purify the synthesized mRNA using a column-based RNA cleanup kit or lithium chloride precipitation.

-

Assess mRNA integrity and concentration using a denaturing agarose gel and UV spectrophotometry.

-

Determine capping efficiency using an LC-MS-based method.

-

Protocol: eIF4E Binding Affinity by Fluorescence Quenching Titration

This assay measures the binding of a cap analog to eIF4E by monitoring the quenching of intrinsic tryptophan fluorescence upon binding.

-

Reagent Preparation:

-

Purify recombinant eIF4E protein.

-

Prepare a binding buffer (e.g., 50 mM HEPES/KOH pH 7.2, 100 mM KCl, 0.5 mM EDTA, 1 mM DTT).

-

Prepare a stock solution of the this compound cap analog in the binding buffer and determine its precise concentration by UV absorbance.

-

-

Fluorometer Setup:

-

Set the excitation wavelength to 280 nm and the emission wavelength to ~337 nm.

-

Equilibrate the fluorometer cuvette holder to 20°C.

-

-

Titration:

-

Add a known volume (e.g., 1.4 mL) of eIF4E solution (at a fixed concentration, typically 0.1 µM) to the quartz cuvette.

-

Record the initial fluorescence (F0).

-

Add small aliquots (e.g., 1 µL) of the cap analog stock solution to the cuvette, mixing gently after each addition.

-

Record the fluorescence intensity after each addition until the fluorescence signal is saturated (no longer changes significantly).

-

-

Data Analysis:

-

Correct the fluorescence data for dilution and any inner filter effect.

-

Plot the change in fluorescence against the total concentration of the cap analog.

-

Fit the data to a binding isotherm equation to calculate the equilibrium association constant (KAS). The dissociation constant (Kd) is the reciprocal of KAS.

-

Conclusion and Future Directions

Trinucleotide cap analogs represent a significant advancement in the production of synthetic mRNA for therapeutic and research applications. By enabling the efficient, co-transcriptional synthesis of correctly oriented Cap-1 mRNAs, they have become a cornerstone of modern mRNA vaccine and therapy development. The ability to customize the first and second nucleotides, as exemplified by the this compound structure, allows for precise matching to specific gene sequences, further optimizing transcription initiation. Future research will likely focus on developing novel trinucleotide analogs with further chemical modifications to enhance stability, increase translational output, and modulate interactions with cellular machinery, paving the way for even more potent and specific mRNA-based medicines.

References

- 1. Recent Advances in Modified Cap Analogs: Synthesis, Biochemical Properties, and mRNA Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The eukaryotic translation initiation factor eIF4E wears a “cap” for many occasions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and properties of mRNAs containing the novel "anti-reverse" cap analogs 7-methyl(3'-O-methyl)GpppG and 7-methyl (3'-deoxy)GpppG - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of m7GpppNmpN: A Technical Guide to Cap-0 and Cap-1 Structures in mRNA Therapeutics

For Researchers, Scientists, and Drug Development Professionals

The 5' cap of messenger RNA (mRNA) is a critical determinant of its fate within the cell, profoundly influencing its stability, translation efficiency, and interaction with the innate immune system. The simplest form of this structure, the cap-0 (m7GpppN), is necessary for basic function, but a further modification, the 2'-O-methylation of the first transcribed nucleotide to form the cap-1 structure (m7GpppNm), is essential for therapeutic applications. This technical guide provides an in-depth exploration of the m7GpppNmpN moiety as a component of cap-0 and cap-1 structures, with a focus on its implications for the development of mRNA-based drugs and vaccines.

The Cap-0 and Cap-1 Structures: A Fundamental Distinction

Eukaryotic mRNA is characterized by a unique 5' cap structure, a 7-methylguanosine (m7G) linked to the first nucleotide of the RNA chain via a 5'-to-5' triphosphate bridge.[1][2] This initial structure is known as cap-0 (m7GpppN) , where 'N' can be any nucleotide.[1][2] In higher eukaryotes, this structure is further modified by the methylation of the 2'-hydroxyl group of the ribose of the first nucleotide, creating the cap-1 structure (m7GpppNm) .[1] This seemingly subtle difference has profound biological consequences.

Biological Significance: The Impact of 2'-O-Methylation

The presence or absence of the 2'-O-methyl group on the first nucleotide is a key determinant of how the mRNA is perceived by the cell.

Innate Immune Evasion

A critical function of the cap-1 structure is to mark the mRNA as "self" and thus avoid triggering an innate immune response. The cellular machinery, particularly the RIG-I-like receptors (RLRs) such as RIG-I and MDA5, and the interferon-induced proteins with tetratricopeptide repeats (IFITs), are adept at distinguishing between host and foreign RNA.

-

Cap-0 mRNA , which is characteristic of some viral RNAs, is recognized as "non-self" by these sensors. This recognition initiates a signaling cascade that leads to the production of type I interferons (e.g., IFN-β), triggering an antiviral state.

-

Cap-1 mRNA , being the predominant form in higher eukaryotes, is not efficiently recognized by these immune sensors, thereby evading this immune surveillance. This is paramount for the safety and efficacy of mRNA therapeutics, as an unintended immune response can lead to inflammation and reduced protein expression.

Translation Efficiency and mRNA Stability

The cap structure is fundamental for the initiation of translation. The cap-binding protein, eIF4E, a component of the eIF4F complex, recognizes and binds to the m7G cap, initiating the recruitment of the ribosomal machinery to the mRNA. Research indicates that Cap-1 mRNA exhibits greater stability and improved translation efficiency compared to Cap-0 mRNA. The 2'-O-methylation in the cap-1 structure enhances its interaction with translation initiation factors, leading to more efficient protein synthesis. Furthermore, the cap structure protects the mRNA from degradation by 5' exonucleases, and the cap-1 modification may further enhance this protective effect.

Quantitative Data: Cap-0 vs. Cap-1 Performance

The superiority of the cap-1 structure in promoting translation and ensuring stability has been demonstrated in various studies. While direct comparative data can vary depending on the specific mRNA sequence and experimental system, the general trend is a significant improvement with the cap-1 modification.

| Parameter | Cap-0 mRNA | Cap-1 mRNA | Fold Improvement (approx.) | Reference |

| Relative Translation Efficiency | Lower | Higher | 2- to 3-fold | |

| mRNA Half-life | Shorter | Longer | Variable, but consistently longer | |

| Innate Immune Activation (IFN-β) | High | Low/Negligible | Significant reduction |

Experimental Protocols

The generation and analysis of capped mRNA are crucial steps in research and drug development. Below are detailed methodologies for key experiments.

Synthesis of Capped mRNA

This method involves the inclusion of a cap analog in the in vitro transcription (IVT) reaction. Anti-Reverse Cap Analogs (ARCAs) are commonly used to ensure the cap is incorporated in the correct orientation.

Protocol:

-

Template Preparation: Linearize a plasmid DNA template containing the gene of interest downstream of a T7 or SP6 promoter. Purify the linearized template.

-

IVT Reaction Setup: In a nuclease-free tube, combine the following components at room temperature:

-

Nuclease-free water

-

IVT buffer (e.g., 5X)

-

NTPs (ATP, CTP, UTP at a final concentration of 7.5 mM each)

-

GTP (at a final concentration of 1.5 mM)

-

ARCA (e.g., m7G(3'OMe)pppG) (at a final concentration of 6 mM)

-

Linearized DNA template (0.5-1 µg)

-

RNase inhibitor

-

T7 or SP6 RNA polymerase

-

-

Incubation: Incubate the reaction at 37°C for 2 hours.

-

DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.

-

Purification: Purify the capped mRNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.

-

Quality Control: Assess the integrity and concentration of the mRNA using gel electrophoresis and spectrophotometry.

This two-step method first produces uncapped mRNA, which is then enzymatically modified to add the cap-0 and subsequently the cap-1 structure. This approach offers higher capping efficiency.

Protocol:

-

Synthesize Uncapped mRNA: Perform an IVT reaction as described above, but without the cap analog and with a standard concentration of GTP (e.g., 7.5 mM). Purify the resulting uncapped mRNA.

-

Cap-0 Formation:

-

In a nuclease-free tube, combine the uncapped mRNA, capping buffer, GTP, and S-adenosylmethionine (SAM).

-

Add Vaccinia Capping Enzyme (which has RNA triphosphatase, guanylyltransferase, and guanine-N7-methyltransferase activities).

-

Incubate at 37°C for 30-60 minutes.

-

-

Cap-1 Formation:

-

To the same reaction mixture, add mRNA Cap 2'-O-Methyltransferase.

-

Incubate at 37°C for an additional 30-60 minutes.

-

-

Purification: Purify the cap-1 mRNA using a suitable method.

-

Quality Control: Analyze the integrity, concentration, and capping efficiency of the final product.

In Vitro Translation Assay

This assay is used to compare the translational efficiency of different capped mRNAs.

Protocol:

-

Reaction Setup: In a microfuge tube on ice, prepare a master mix containing:

-

Rabbit Reticulocyte Lysate

-

Amino Acid Mixture (minus methionine or leucine, depending on the desired label)

-

RNase Inhibitor

-

Nuclease-free water

-

-

Add mRNA: Add equal molar amounts of cap-0 and cap-1 mRNA to separate reaction tubes containing the master mix.

-

Add Label: Add a labeled amino acid (e.g., [35S]-methionine) to each reaction.

-

Incubation: Incubate the reactions at 30°C for 60-90 minutes.

-

Analysis: Analyze the translated proteins by SDS-PAGE and autoradiography. The intensity of the protein band corresponds to the translational efficiency. Alternatively, if a reporter protein like luciferase is used, its activity can be measured using a luminometer.

Analysis of Cap Structures by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the qualitative and quantitative analysis of mRNA cap structures.

Protocol:

-

mRNA Digestion: Digest the capped mRNA to release the cap dinucleotide. This can be achieved using nuclease P1, which cleaves the phosphodiester bonds in the RNA chain but leaves the cap structure intact.

-

Sample Preparation: The digested sample may require a cleanup step to remove the nuclease and other interfering substances.

-

LC Separation: Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., a porous graphitic carbon column) to separate the different cap structures and nucleosides.

-

MS/MS Analysis: The eluent from the LC is directed into a tandem mass spectrometer. The instrument is set up to detect the specific mass-to-charge ratios of the cap-0 and cap-1 dinucleotides and their fragmentation patterns.

-

Quantification: The abundance of each cap structure is determined by integrating the area under the peak in the chromatogram corresponding to its specific mass transition.

Implications for Drug Development

The choice of cap structure is a critical consideration in the design of mRNA-based therapeutics and vaccines.

-

Efficacy: The enhanced translational efficiency and stability of cap-1 mRNA lead to higher levels of protein expression from a given dose of mRNA, which can improve the efficacy of the therapeutic.

-

Safety: By evading the innate immune system, cap-1 mRNA minimizes the risk of inflammatory side effects and ensures that the immune response is directed against the encoded antigen (in the case of a vaccine) rather than the mRNA itself.

-

Manufacturing: While post-transcriptional enzymatic capping to produce cap-1 structures can be more complex and costly than co-transcriptional capping with a cap-0 analog, the benefits in terms of safety and efficacy often outweigh these considerations. The development of novel co-transcriptional capping methods that directly yield cap-1 structures, such as those using trinucleotide cap analogs, is streamlining the manufacturing process.

The successful development of mRNA vaccines against COVID-19, which utilize cap-1 structures, has underscored the critical importance of this modification in creating safe and effective mRNA medicines. As the field of mRNA therapeutics continues to expand, a thorough understanding and precise control of the 5' cap structure will remain a cornerstone of successful drug design and development.

References

A Technical Guide to the Structural and Functional Divergence of m7GpppG and m7GpppUmpG mRNA Cap Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional differences between two critical mRNA cap analogs: 7-methylguanosine(5')triphospho(5')guanosine (m7GpppG) and 7-methylguanosine(5')triphospho(5')-2'-O-methyluridine-phospho(5')guanosine (m7GpppUmpG). Understanding these distinctions is paramount for the rational design and synthesis of highly stable and efficiently translated messenger RNA (mRNA) for therapeutic and research applications.

Core Structural Differences

The fundamental distinction between m7GpppG and this compound lies in their nucleotide composition and the resulting cap structure they impart to in vitro transcribed (IVT) mRNA.

-

m7GpppG is a dinucleotide cap analog that, when incorporated at the 5' end of an mRNA transcript, generates a Cap 0 structure . This is the most basic form of the eukaryotic mRNA cap, consisting of a 7-methylguanosine linked to the first nucleotide (guanosine in this case) via a 5'-5' triphosphate bridge.

-

This compound is a trinucleotide cap analog. Its incorporation during IVT results in a Cap 1 structure . The key structural addition is a 2'-O-methylated uridine monophosphate (Ump) inserted between the 7-methylguanosine and the initiating guanosine. This 2'-O-methylation on the first transcribed nucleotide is a critical modification found in the majority of mRNAs in higher eukaryotes.

| Feature | m7GpppG | This compound |

| Analog Type | Dinucleotide | Trinucleotide |

| Resulting Cap Structure | Cap 0 | Cap 1 |

| Key Structural Feature | Standard 5'-5' triphosphate linkage between m7G and G | Contains a 2'-O-methylated uridine (Um) between m7G and G |

| Chemical Formula | C₂₁H₃₀N₁₀O₁₈P₃ | C₃₁H₄₁N₁₂O₂₅P₄ |

Functional Implications of Structural Divergence

The seemingly subtle addition of a 2'-O-methylated uridine in this compound has profound consequences for the functionality of the resulting mRNA molecule. These differences are critical for the efficacy of mRNA-based therapeutics and the accuracy of in vitro studies.

Translation Efficiency

The Cap 1 structure, generated by analogs like this compound, is associated with significantly higher translation efficiency compared to the Cap 0 structure from m7GpppG.[] The 2'-O-methylation enhances the interaction with the translation initiation machinery, leading to more robust protein production from the mRNA template.[]

mRNA Stability and Resistance to Decapping

A primary role of the 5' cap is to protect the mRNA from degradation by 5'-3' exonucleases. The Cap 1 structure offers superior protection compared to Cap 0. Specifically, the 2'-O-methylation provides resistance to certain decapping enzymes, such as DXO, which can otherwise hydrolyze the cap and initiate mRNA decay.[2][3] This increased stability translates to a longer half-life of the mRNA within the cell, allowing for more sustained protein expression.

Evasion of Innate Immune Recognition

The cellular innate immune system has evolved to recognize foreign RNA, often distinguishing it from "self" RNA based on specific modifications. The Cap 1 structure, with its 2'-O-methylation, is a key molecular signature of "self" mRNA in higher eukaryotes.[4] Consequently, mRNAs capped with this compound are less likely to be recognized by pattern recognition receptors like RIG-I, thereby evading the activation of antiviral immune responses. This is a critical consideration for the in vivo application of synthetic mRNA.

Binding Affinity to Cap-Binding Proteins

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the synthesis and analysis of mRNAs capped with m7GpppG and this compound.

In Vitro Transcription with Trinucleotide Cap Analogs

This protocol outlines the co-transcriptional capping of mRNA using a trinucleotide analog like this compound.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 100 mM MgCl₂, 10 mM DTT, 20 mM spermidine)

-

Ribonucleoside triphosphates (ATP, CTP, UTP, GTP) solution

-

This compound trinucleotide cap analog

-

RNase Inhibitor

-

DNase I, RNase-free

-

Nuclease-free water

Procedure:

-

Thaw all reagents on ice.

-

Assemble the transcription reaction at room temperature in the following order:

-

Nuclease-free water (to a final volume of 20 µL)

-

10x Transcription Buffer (2 µL)

-

ATP, CTP, UTP (at a final concentration of 5 mM each)

-

GTP (at a final concentration of 0.5 mM - 1 mM)

-

This compound (at a final concentration of 2.5 - 5 mM; maintain a 4:1 to 10:1 ratio of cap analog to GTP)

-

Linearized DNA template (0.5 - 1 µg)

-

RNase Inhibitor (20 units)

-

T7 RNA Polymerase (30 units)

-

-

Mix gently by pipetting and incubate at 37°C for 2-4 hours.

-

To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

Purify the capped mRNA using a suitable RNA purification kit or via lithium chloride precipitation.

-

Quantify the mRNA concentration and assess its integrity using denaturing agarose gel electrophoresis or capillary electrophoresis.

Analysis of Capping Efficiency by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for determining the efficiency of mRNA capping.

Materials:

-

Purified capped mRNA

-

Nuclease P1

-

LC-MS system with a suitable column for oligonucleotide separation (e.g., porous graphitized carbon)

-

Appropriate buffers and solvents for LC-MS analysis

Procedure:

-

Digest the purified mRNA sample with Nuclease P1 to release the cap dinucleotides (m7GpppN) or trinucleotides and mononucleotides.

-

Analyze the digested sample by LC-MS. The separation is typically achieved using a gradient of an ion-pairing agent in an appropriate solvent system.

-

Identify the capped and uncapped species based on their mass-to-charge ratio (m/z).

-

Quantify the peak areas corresponding to the capped and uncapped species to determine the capping efficiency.

In Vitro Decapping Assay

This assay is used to assess the stability of capped mRNA against decapping enzymes.

Materials:

-

5'-radiolabeled capped mRNA (with either m7GpppG or this compound)

-

Recombinant decapping enzyme (e.g., DXO or Dcp2)

-

Reaction buffer for the decapping enzyme

-

Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

-

TLC running buffer

-

Phosphorimager or autoradiography film

Procedure:

-

Incubate the 5'-radiolabeled capped mRNA with the decapping enzyme in the appropriate reaction buffer at the optimal temperature for the enzyme.

-

At various time points, take aliquots of the reaction and stop the reaction (e.g., by adding EDTA).

-

Spot the reaction products onto a TLC plate.

-

Separate the cleaved cap structure (e.g., m7GDP) from the intact capped mRNA using a suitable TLC running buffer.

-

Visualize and quantify the amount of released cap structure using a phosphorimager or by exposing the TLC plate to an autoradiography film. The percentage of decapping can be calculated relative to the total radioactivity in each lane.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

References

The Natural Occurrence of m7GpppUmpG in Viral and Cellular mRNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biological significance, and detection of the m7GpppUmpG cap structure in viral and cellular messenger RNA (mRNA). This specific Cap 2 structure, characterized by a 7-methylguanosine (m7G) linked via a triphosphate bridge to a 2'-O-methylated uridine (Um) followed by a guanosine (G), plays a critical role in mRNA metabolism, including translation and stability, and is a key determinant in the host's ability to distinguish self from non-self RNA.

Introduction to mRNA Cap Structures

Eukaryotic and viral mRNAs are distinguished by a unique cap structure at their 5' terminus. This cap is essential for the efficient processing, export, and translation of mRNA, as well as for protecting it from exonucleolytic degradation. The fundamental cap structure, termed "Cap 0," consists of a 7-methylguanosine linked to the first nucleotide of the mRNA transcript via a 5'-5' triphosphate bridge (m7GpppN).[1]

This basic structure can be further modified by methylation of the 2'-hydroxyl group of the ribose of the first and second nucleotides, forming "Cap 1" (m7GpppNm) and "Cap 2" (m7GpppNmpNm) structures, respectively.[2] The this compound sequence is a specific example of a Cap 2 structure. The presence and type of cap modification have profound implications for the fate of the mRNA molecule within the cell.

Quantitative Occurrence of this compound and Related Cap Structures

The precise quantification of specific cap structures has been advanced by techniques like CapTag-seq and mass spectrometry-based methods such as CAP-MAP and CapQuant.[2][3][4] These methods have revealed that the abundance of different cap structures, including the dinucleotide sequence at the 5' end, varies across different organisms, tissues, and cellular states.

A recent study by Despic and Jaffrey (2023) utilized CapTag-seq to determine the levels of all 16 possible m7G-proximal dinucleotides in the transcriptomes of various organisms and cell lines. This provides invaluable quantitative data on the natural occurrence of specific Cap 2 structures.

Table 1: Quantitative Analysis of Cap 2 Structures in Various Organisms and Cell Lines

| Organism/Cell Line | This compound (% of total Cap2) | Total Cap2 (% of total caps) |

| HEK293T cells | ~1.5% | ~15% |

| Mouse Liver | ~1.2% | ~20% |

| Mouse Spleen | ~1.8% | ~30% |

| Zebrafish | ~1.0% | ~12% |

| Drosophila melanogaster | ~0.8% | ~12% |

| Caenorhabditis elegans | Not detected | ~0.9% |

Data are approximated from figures presented in Despic and Jaffrey, Nature, 2023. The percentages for this compound are estimations based on the relative abundance of the 'UG' dinucleotide among all Cap2 structures.

Note: The abundance of the this compound cap is relatively low compared to other Cap 2 dinucleotide combinations. The data indicates that while present, it is not one of the most frequent Cap 2 structures. The overall level of Cap 2 methylation also varies significantly, being more abundant in higher eukaryotes.

Biological Significance of the this compound Cap Structure

The 2'-O-methylation of the first two nucleotides of an mRNA, as seen in the this compound structure, has critical biological functions.

Evasion of the Innate Immune System

One of the most significant roles of Cap 1 and Cap 2 structures is to mark cellular mRNA as "self" to avoid triggering an innate immune response. Cytoplasmic pattern recognition receptors (PRRs), such as RIG-I and IFIT proteins, can recognize viral RNAs that lack appropriate cap methylation.

-

RIG-I (Retinoic acid-inducible gene I) is a cytosolic sensor that recognizes short double-stranded RNAs with a 5'-triphosphate or a Cap 0 structure.

-

IFIT (Interferon-induced proteins with tetratricopeptide repeats) proteins , particularly IFIT1, directly bind to mRNAs with uncapped 5'-triphosphates or Cap 0 structures, inhibiting their translation.

The presence of 2'-O-methylation at the first nucleotide (Cap 1) is often sufficient to prevent recognition by these sensors. The additional methylation at the second nucleotide (Cap 2), as in this compound, provides a further layer of protection and ensures robust evasion of the innate immune system.

Regulation of mRNA Translation and Stability

The cap structure is a key platform for the recruitment of the translation initiation machinery. The cap-binding protein eIF4E recognizes the m7G cap and initiates the assembly of the pre-initiation complex. While the primary recognition is of the m7G moiety, the downstream nucleotide sequence and methylation status can influence the efficiency of translation. Some studies suggest that Cap 2 structures may be associated with more stable and efficiently translated mRNAs, although this can be cell-type specific.

Biosynthesis of the this compound Cap Structure

The synthesis of the this compound cap is a multi-step enzymatic process that occurs co-transcriptionally in the nucleus and can be completed in the cytoplasm.

-

Initiation of Transcription: RNA Polymerase II initiates transcription, typically with a purine nucleotide. The nascent pre-mRNA has a 5'-triphosphate group.

-

Capping Enzyme Action: A bifunctional capping enzyme complex carries out two activities:

-

RNA triphosphatase (RTPase): Removes the terminal phosphate from the 5' end of the pre-mRNA.

-

Guanylyltransferase (GTase): Adds a guanosine monophosphate (GMP) in a 5'-5' linkage.

-

-

N7-Methylation (Cap 0 formation): The enzyme RNA (guanine-N7-)-methyltransferase (RNMT) methylates the guanine at the N7 position, using S-adenosylmethionine (SAM) as a methyl donor, to form the Cap 0 structure (m7GpppN).

-

2'-O-Methylation of the First Nucleotide (Cap 1 formation): The Cap-specific 2'-O-methyltransferase 1 (CMTR1) methylates the 2'-hydroxyl group of the ribose of the first nucleotide (in this case, Uridine) to form the Cap 1 structure (m7GpppUm).

-

2'-O-Methylation of the Second Nucleotide (Cap 2 formation): The Cap-specific 2'-O-methyltransferase 2 (CMTR2) then methylates the 2'-hydroxyl group of the ribose of the second nucleotide (in this case, Guanosine) to form the final Cap 2 structure (this compound). While CMTR1 is primarily nuclear, CMTR2 has been found in both the nucleus and the cytoplasm, suggesting that Cap 2 formation can occur in both compartments.

Innate Immune Recognition of mRNA Cap Structures

The innate immune system has evolved sophisticated mechanisms to detect foreign RNA, a hallmark of viral infection. The methylation status of the 5' cap is a critical determinant for this recognition.

Experimental Protocols for the Detection and Quantification of this compound

Several advanced techniques are employed to identify and quantify specific mRNA cap structures.

CAP-MAP (Cap Analysis Protocol with Minimal Analyte Processing)

CAP-MAP is a sensitive method for detecting and quantifying mRNA cap structures using liquid chromatography-mass spectrometry (LC-MS).

Methodology:

-

mRNA Enrichment: Poly(A)+ RNA is isolated from total cellular RNA using oligo(dT)-conjugated magnetic beads.

-

Nuclease Digestion: The enriched mRNA is digested with Nuclease P1, which cleaves the phosphodiester bonds, releasing nucleotide 5'-monophosphates and intact cap dinucleotides (e.g., m7GpppUm).

-

LC-MS/MS Analysis: The digested sample is analyzed by liquid chromatography coupled to a triple quadrupole mass spectrometer (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of different cap dinucleotides based on their mass-to-charge ratio and fragmentation patterns.

-

Quantification: Absolute quantification is achieved by comparing the signal of the endogenous cap structures to that of a known amount of a synthetic cap analog standard, such as the Anti-Reverse Cap Analog (ARCA), which is spiked into the sample.

CapTrap-Seq

CapTrap-seq is a method for enriching full-length, capped mRNAs for high-throughput sequencing, which can be used to identify the 5'-terminal nucleotide sequences.

Methodology:

-

First-Strand cDNA Synthesis: cDNA is synthesized from poly(A)+ RNA using an oligo(dT) primer.

-

Cap-Trapping: The 5' cap of the mRNA in the RNA:cDNA hybrid is biotinylated.

-

RNase I Digestion: The RNA strand of the hybrid is digested with RNase I, leaving the full-length cDNA and the biotinylated cap structure.

-

Streptavidin Capture: The biotinylated cap-cDNA complexes are captured on streptavidin beads, enriching for full-length cDNAs.

-

Library Preparation and Sequencing: The captured cDNAs are then used to prepare sequencing libraries for next-generation sequencing. The resulting sequence reads will contain the 5'-terminal sequence of the original mRNA.

Conclusion

The this compound cap structure, while not the most abundant Cap 2 variant, is a naturally occurring modification in a variety of eukaryotic and viral mRNAs. Its presence signifies a mature, fully processed mRNA that is poised for efficient translation and is protected from innate immune surveillance. The development of sensitive analytical techniques has been instrumental in elucidating the prevalence and dynamics of this and other cap structures, providing valuable insights for researchers in molecular biology, virology, and for professionals in drug and vaccine development, where the precise engineering of mRNA cap structures is critical for therapeutic efficacy and safety. Further research into the specific roles of different Cap 2 sequences will undoubtedly uncover new layers of gene expression regulation.

References

- 1. mRNA ageing shapes the Cap2 methylome in mammalian mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CMTr mediated 2′-O-ribose methylation status of cap-adjacent nucleotides across animals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mRNA ageing shapes the Cap2 methylome in mammalian mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Incorporating m7GpppUmpG into Synthetic mRNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5' cap structure is a critical modification for the functionality of synthetic mRNA, playing a pivotal role in translation initiation, mRNA stability, and evasion of the innate immune system. The Cap-1 structure, characterized by a 7-methylguanosine (m7G) linked to the first nucleotide via a 5'-5' triphosphate bridge and 2'-O-methylation of the first nucleotide, is the predominant cap structure in higher eukaryotes. This 2'-O-methylation is crucial for distinguishing "self" from "non-self" RNA, thereby reducing the immunogenicity of the synthetic mRNA.[1][][3]

This document provides detailed protocols and application notes for the incorporation of a specific Cap-1 structure, m7GpppUmpG, into synthetic mRNA. This cap analog contains a 2'-O-methylated uridine as the first transcribed nucleotide. While direct comparative data for this compound is limited, the protocols and expected outcomes are based on established principles of co-transcriptional and post-transcriptional capping with analogous Cap-1 structures.

Signaling Pathways and Experimental Workflows

The incorporation of a Cap-1 structure like this compound is designed to optimize the interaction of the synthetic mRNA with the cellular machinery while minimizing innate immune recognition.

The experimental workflow for generating this compound-capped mRNA can be approached through two primary methods: co-transcriptional capping and post-transcriptional (enzymatic) capping.

Quantitative Data Summary

The choice of capping method and cap analog significantly impacts capping efficiency and the translational output of the resulting mRNA. The following tables summarize representative data for different capping strategies. Note that specific data for this compound is not widely available, and the presented values are based on analogous Cap-1 structures.

Table 1: Comparison of Capping Efficiencies for Different Methods.

| Capping Method | Cap Analog/Enzyme | Typical Capping Efficiency (%) | Resulting Cap Structure | Reference |

| Co-transcriptional | ARCA (Anti-Reverse Cap Analog) | 50 - 80 | Cap-0 | [] |

| Co-transcriptional | CleanCap® AG | > 94 | Cap-1 | [4] |

| Post-transcriptional | Vaccinia Capping Enzyme | ~100 | Cap-0 | |

| Post-transcriptional | Vaccinia Capping Enzyme + 2'-O-Methyltransferase | ~100 | Cap-1 |

Table 2: Relative Translational Efficiency of mRNAs with Different Cap Structures.

| Cap Structure | Relative Translational Efficiency (compared to uncapped) | Notes | Reference |

| Uncapped | 1x | Baseline for comparison. | |

| Cap-0 (e.g., from ARCA) | ~2-16x | Efficiency can be variable. | |

| Cap-1 | Higher than Cap-0 | 2'-O-methylation enhances translation. |

Experimental Protocols

Protocol 1: Co-transcriptional Capping of mRNA with a Trinucleotide Analog (Hypothetical this compound Analog)

This protocol is based on the use of a trinucleotide cap analog, similar to CleanCap® reagents, which allows for the direct synthesis of Cap-1 mRNA in a single transcription reaction.

Materials:

-

Linearized DNA template with a T7 promoter upstream of the sequence of interest.

-

T7 RNA Polymerase

-

10x Transcription Buffer

-

ATP, CTP, GTP, UTP solutions (100 mM)

-

This compound trinucleotide cap analog (100 mM)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

Purification reagents (e.g., LiCl or a column-based kit)

Procedure:

-

Reaction Setup: Thaw all reagents on ice. Assemble the transcription reaction at room temperature in the following order:

| Component | Volume (for a 20 µL reaction) | Final Concentration |

| Nuclease-free water | Up to 20 µL | |

| 10x Transcription Buffer | 2 µL | 1x |

| ATP, CTP, UTP (100 mM each) | 1.5 µL each | 7.5 mM each |

| GTP (100 mM) | 0.75 µL | 3.75 mM |

| This compound analog (100 mM) | 3.0 µL | 15 mM |

| Linearized DNA template | 1 µg | 50 ng/µL |

| RNase Inhibitor | 1 µL | |

| T7 RNA Polymerase | 2 µL |

-

Incubation: Gently mix by pipetting and centrifuge briefly. Incubate at 37°C for 2 hours.

-

DNase Treatment (Optional but Recommended): Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

-

Purification: Purify the mRNA using LiCl precipitation or a suitable RNA purification kit according to the manufacturer's instructions.

-

Quantification and Quality Control: Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the transcript by denaturing agarose gel electrophoresis. Capping efficiency can be determined by LC-MS analysis.

Protocol 2: Post-transcriptional (Enzymatic) Capping of mRNA

This method involves an initial in vitro transcription to produce uncapped mRNA, followed by two enzymatic steps to add the Cap-1 structure. This approach can yield highly pure and efficiently capped mRNA.

Step A: In Vitro Transcription of Uncapped mRNA

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

10x Transcription Buffer

-

ATP, CTP, GTP, UTP solutions (100 mM)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

-

Purification reagents

Procedure:

-

Set up a standard in vitro transcription reaction without any cap analog.

-

Incubate at 37°C for 2 hours.

-

Perform DNase treatment as described in Protocol 1.

-

Purify the uncapped mRNA.

Step B: Enzymatic Capping and Methylation

Materials:

-

Purified uncapped mRNA

-

Vaccinia Capping Enzyme

-

2'-O-Methyltransferase

-

10x Capping Buffer

-

GTP (10 mM)

-

S-adenosylmethionine (SAM) (32 mM)

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

Reaction Setup: In a nuclease-free tube, combine the following at room temperature:

| Component | Volume (for a 20 µL reaction) |

| Nuclease-free water | Up to 20 µL |

| 10x Capping Buffer | 2 µL |

| Purified uncapped mRNA | 10-20 µg |

| GTP (10 mM) | 1 µL |

| SAM (32 mM) | 1 µL |

| RNase Inhibitor | 1 µL |

| Vaccinia Capping Enzyme | 1 µL |

| 2'-O-Methyltransferase | 1 µL |

-

Incubation: Mix gently and incubate at 37°C for 1 hour.

-

Purification: Purify the capped mRNA using LiCl precipitation or a column-based kit.

-

Quality Control: Perform quantification and quality assessment as described in Protocol 1.

Conclusion

The incorporation of a Cap-1 structure, such as this compound, is a critical step in the synthesis of high-quality synthetic mRNA for research and therapeutic applications. The choice between co-transcriptional and post-transcriptional capping methods will depend on the specific experimental needs, scale of production, and desired purity of the final product. The protocols provided herein offer a framework for the successful generation of this compound-capped mRNA, which is expected to exhibit enhanced translational efficiency and reduced immunogenicity, thereby improving its performance in vitro and in vivo.

References

Application Notes and Protocols for m7GpppUmpG in In Vitro Transcription Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone technique for the production of messenger RNA (mRNA) for a multitude of applications, including vaccines, protein replacement therapies, and gene editing. A critical feature of functional eukaryotic mRNA is the 5' cap, a 7-methylguanosine (m7G) nucleotide linked to the first nucleotide of the transcript via a 5'-5' triphosphate bridge. This cap structure is essential for mRNA stability, efficient translation initiation, and protection from exonuclease degradation.[1][2]

Co-transcriptional capping is a widely used method where a cap analog is introduced into the IVT reaction and is incorporated as the first nucleotide of the nascent RNA transcript.[3] m7GpppUmpG is a dinucleotide cap analog designed for the synthesis of 5'-capped RNA molecules where the transcription is initiated with a uridine. This document provides detailed application notes and protocols for the use of this compound in IVT reactions.

Principle of Co-transcriptional Capping with this compound

During IVT, a bacteriophage RNA polymerase (e.g., T7, SP6, or T3) synthesizes RNA from a linear DNA template. In co-transcriptional capping, this compound is added to the reaction mixture along with the four standard nucleotide triphosphates (NTPs). The RNA polymerase can initiate transcription by incorporating the cap analog at the 5' end of the transcript. For successful incorporation of this compound, the transcription initiation site on the DNA template must begin with a uridine.

A key consideration in this process is the competition between the cap analog and GTP for initiation. To favor the incorporation of the cap analog, the concentration of GTP in the reaction is typically reduced.[4] This, however, can lead to a decrease in the overall yield of the transcription reaction.[3]

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the performance of similar dinucleotide cap analogs such as m7GpppG and Anti-Reverse Cap Analog (ARCA) can provide a reasonable estimate of expected performance.

Table 1: Comparison of Capping Efficiency for Different Co-transcriptional Capping Analogs

| Cap Analog | Typical Capping Efficiency (%) | Cap Orientation | Resulting Cap Structure |

| m7GpppG | ~70% | Forward and Reverse | Cap 0 |

| ARCA (m7,3'-O-MeGpppG) | ~80% | Forward Only | Cap 0 |

| This compound (estimated) | ~70% | Forward and Reverse | Cap 0 |

Table 2: Comparison of mRNA Yield and Translational Efficiency

| Cap Analog | Relative mRNA Yield | Relative Translational Efficiency |

| m7GpppG | Lower than uncapped reaction | Baseline |

| ARCA (m7,3'-O-MeGpppG) | Lower than uncapped reaction | Up to 2-fold higher than m7GpppG |

| This compound (estimated) | Lower than uncapped reaction | Similar to m7GpppG |

Experimental Protocols

I. DNA Template Preparation

A high-quality, linearized DNA template is crucial for a successful IVT reaction. The template should contain a T7, SP6, or T3 promoter upstream of the sequence to be transcribed. Importantly, for use with this compound, the first nucleotide of the transcript must be a uridine.

Protocol:

-

Linearize the plasmid DNA template with a restriction enzyme that cuts downstream of the desired sequence.

-

Purify the linearized DNA using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

-

Verify the integrity and concentration of the linearized template by agarose gel electrophoresis and spectrophotometry.

II. In Vitro Transcription Reaction with this compound

This protocol is for a standard 20 µL IVT reaction. The reaction can be scaled up as needed.

Materials:

-

Linearized DNA template (1 µg)

-

10X Transcription Buffer

-

ATP, CTP, UTP Solution (10 mM each)

-

GTP Solution (2 mM)

-

This compound (10 mM)

-

T7 (or SP6, T3) RNA Polymerase

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

Thaw all reagents on ice. Keep them on ice during reaction setup.

-

Assemble the reaction at room temperature in the following order:

Reagent Volume Final Concentration Nuclease-free water Up to 20 µL 10X Transcription Buffer 2 µL 1X ATP, CTP, UTP (10 mM each) 2 µL each 1 mM each GTP (2 mM) 1 µL 0.1 mM This compound (10 mM) 4 µL 2 mM Linearized DNA template 1 µg 50 ng/µL RNase Inhibitor 1 µL | T7 RNA Polymerase | 2 µL | |

-

Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

-

Incubate the reaction at 37°C for 2 hours. Incubation times can be optimized for higher yields.

-

(Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate for an additional 15 minutes at 37°C.

III. Purification of Capped mRNA

Purification is necessary to remove enzymes, unincorporated nucleotides, and the DNA template.

Protocol (Lithium Chloride Precipitation):

-

Add 30 µL of nuclease-free water to the 20 µL IVT reaction.

-

Add 30 µL of 7.5 M LiCl and mix well.

-

Incubate at -20°C for 30 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Carefully discard the supernatant.

-

Wash the RNA pellet with 500 µL of cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Carefully remove the ethanol and air-dry the pellet for 5-10 minutes.

-

Resuspend the RNA in an appropriate volume of nuclease-free water.

IV. Analysis of Capping Efficiency

The percentage of capped mRNA can be determined using various methods, including enzymatic assays with a decapping enzyme followed by gel analysis, or more advanced techniques like liquid chromatography-mass spectrometry (LC-MS).

Visualizations

Caption: Workflow for in vitro transcription with this compound.

Caption: Eukaryotic cap-dependent translation initiation pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of m7G-cap in eukaryotic mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of mRNA cap analogs containing phosphorothioate substitutions that bind tightly to eIF4E and are resistant to the decapping pyrophosphatase DcpS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N2 modified dinucleotide cap analogs as a potent tool for mRNA engineering - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for m7GpppUmpG in mRNA Vaccine Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficacy and safety of mRNA vaccines are critically dependent on the structural characteristics of the in vitro transcribed (IVT) mRNA molecule. The 5' cap structure is a key determinant of mRNA stability, translational efficiency, and its interaction with the host innate immune system. The m7GpppUmpG cap analog, a trinucleotide cap, is designed to produce a Cap 1 structure co-transcriptionally. This application note provides a detailed overview of the applications of this compound in mRNA vaccine development, including its advantages over other cap analogs, and provides detailed protocols for its use and evaluation.

The this compound cap analog incorporates a 7-methylguanosine (m7G) linked via a 5'-5' triphosphate bridge to a 2'-O-methylated uridine (Um) followed by a guanosine (pG). This structure mimics the natural Cap 1 structure found in eukaryotic mRNAs, which is crucial for efficient protein translation and for evading recognition by innate immune sensors.

Advantages of this compound (Cap 1) in mRNA Vaccine Development

The use of a trinucleotide cap analog like this compound to generate a Cap 1 structure offers several significant advantages in the context of mRNA vaccine development:

-

Enhanced Translational Efficiency: The Cap 1 structure is efficiently recognized by the eukaryotic initiation factor 4E (eIF4E), a key component of the translation initiation complex. This leads to robust protein expression of the vaccine antigen.[1][2]

-

Increased mRNA Stability: The 5' cap structure protects the mRNA from degradation by 5' exonucleases, thereby increasing its half-life within the cell and allowing for sustained antigen production.

-